REACTION_CXSMILES
|
[S:1]([C:19]1[CH2:20][CH:21]2[C:26](=[O:27])[N:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:23](=[O:24])[CH:22]2[CH2:34][CH:35]=1)[C:2]1[CH2:3][CH:4]2[C:9](=[O:10])[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:6](=[O:7])[CH:5]2[CH2:17][CH:18]=1.[S]>>[S:1]([C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[N:8]([C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:6](=[O:7])[C:5]2=[CH:17][CH:18]=1)[C:19]1[CH:20]=[C:21]2[C:26](=[O:27])[N:25]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:23](=[O:24])[C:22]2=[CH:34][CH:35]=1 |^3:35|
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Name
|
4,4'-thiobis(N-phenyl-1,2,3,6-tetrahydrophthalimide)
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
S(C=1CC2C(C(=O)N(C2=O)C2=CC=CC=C2)CC1)C=1CC2C(C(=O)N(C2=O)C2=CC=CC=C2)CC1
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
[S]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 240°-260° C. (sand bath) for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The resulting brown residue was purified by preparative TLC on silica gel (eluent: 1% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
S(C=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1)C=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |